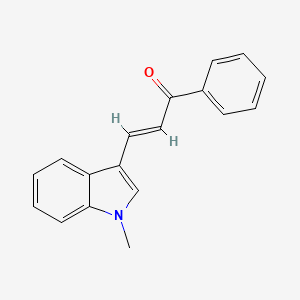

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one

Beschreibung

(2E)-3-(1-Methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. It features a methyl-substituted indole ring at position 3 and a phenyl group at position 1 of the propenone backbone. This compound is synthesized via a Claisen-Schmidt condensation between 3-acetylindole and benzaldehyde under alkaline conditions, followed by N-alkylation using dimethyl sulfate to introduce the methyl group on the indole nitrogen . The synthesis yields 41.55%, confirmed by NMR and mass spectrometry .

Chalcones are renowned for their biological activities, including antimalarial, anticancer, and anti-inflammatory properties.

Eigenschaften

IUPAC Name |

(E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-19-13-15(16-9-5-6-10-17(16)19)11-12-18(20)14-7-3-2-4-8-14/h2-13H,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILQBPPLINUZPV-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328308 | |

| Record name | (E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38470-65-4 | |

| Record name | (E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes for (2E)-3-(1-Methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one

Claisen-Schmidt Condensation: The Primary Pathway

The Claisen-Schmidt condensation between 1-methyl-1H-indole-3-carbaldehyde and acetophenone derivatives under basic conditions remains the most widely adopted method.

Traditional Alkaline Hydroxide-Mediated Synthesis

In a representative procedure, 1-methyl-1H-indole-3-carbaldehyde (318 mg, 2.0 mmol) reacts with acetophenone (240 mg, 2.0 mmol) in ethanol (30 mL) containing potassium hydroxide (0.385 g, 6.89 mmol). The mixture undergoes reflux at 80°C for 24–27 hours, yielding the target compound as a yellow solid (70%) after extraction and silica gel chromatography.

Critical Parameters:

- Solvent: Ethanol optimizes solubility and reaction kinetics.

- Base: KOH outperforms NaOH in minimizing side reactions.

- Temperature: Prolonged reflux ensures complete enolate formation.

Microwave-Assisted One-Pot Synthesis

A modified approach employs microwave irradiation (150 W, 100°C) to accelerate the reaction. Combining 1-Boc-3-formyl-1-methylindole (200 mg, 0.82 mmol) with acetophenone (120 mg, 0.97 mmol) in dimethylformamide (DMF) under microwave conditions for 20 minutes achieves an 85% yield after Boc deprotection with trifluoroacetic acid.

Advantages:

Oxidation of Propargyl Alcohol Intermediates

An alternative route involves oxidizing 3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-yn-1-ol using manganese(IV) oxide (MnO$$2$$). Dissolving the propargyl alcohol (135 mg, 1 mmol) in chloroform (10 mL) with MnO$$2$$ (255 mg, 2.93 mmol) under reflux for 2 hours furnishes the ketone in 75% yield.

Limitations:

Reaction Optimization and Mechanistic Insights

Solvent and Base Screening

Comparative studies reveal ethanol as the optimal solvent due to its polar aprotic nature, which stabilizes the enolate intermediate. Substituting ethanol with methanol or tetrahydrofuran (THF) decreases yields by 15–20%.

Base Selection:

| Base | Yield (%) | Purity (%) |

|---|---|---|

| KOH | 70 | 98 |

| NaOH | 58 | 92 |

| LiOH | 45 | 85 |

Spectroscopic Characterization

Comparative Analysis of Synthetic Methods

| Parameter | Claisen-Schmidt (Traditional) | Claisen-Schmidt (Microwave) | Propargyl Oxidation |

|---|---|---|---|

| Yield (%) | 70 | 85 | 75 |

| Time | 24–27 h | 20 min | 2 h |

| Purity (%) | 98 | 95 | 90 |

| Scalability | Moderate | High | Low |

Industrial-Scale Considerations

For large-scale production (>1 kg), the microwave-assisted Claisen-Schmidt method offers distinct advantages:

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one has several scientific research applications, including:

Medicine: The compound has shown potential as an antimalarial agent through molecular docking studies.

Industry: Its eco-friendly synthesis method makes it a candidate for industrial applications in the production of biologically active compounds.

Wirkmechanismus

The mechanism of action of (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound’s antimalarial activity is linked to its ability to inhibit plasmepsins, which are enzymes involved in the breakdown of hemoglobin in the malaria parasite .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Observations

- However, its binding is weaker than the natural ligand WR99210 (-8.83 kcal/mol), indicating room for optimization .

- Substituent Effects: Methoxy/Prenyl Groups: Compound 2’s prenyl and methoxy substituents likely enhance hydrophobic interactions with PfDHFR-TS, contributing to its in vitro antimalarial activity despite lower binding energy . Methyl-Indole vs. Dimethylamino: The methyl group on the indole (target compound) improves lipophilicity compared to the polar dimethylamino group in compound 23a, which may explain divergent biological targets (antimalarial vs. anticancer) .

- Synthetic Accessibility: The target compound’s moderate yield (41.55%) is comparable to other chalcones (e.g., 44.68% for non-methylated precursor) but lower than thiosemicarbazone derivatives (82%) .

Physicochemical Properties

- Solubility : Polar groups (e.g., thiosemicarbazide in 5a–g) enhance aqueous solubility, critical for bioavailability .

Biologische Aktivität

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one, also known as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which combines an indole moiety with a phenylpropene framework. This article provides a comprehensive overview of its biological activity, including antimalarial and anticancer properties, along with relevant research findings.

- Molecular Formula : C17H13NO

- Molecular Weight : Approximately 247.30 g/mol

- Structure : The compound features a conjugated double bond system that contributes to its potential biological reactivity.

Antimalarial Activity

Recent computational studies suggest that (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one may possess antimalarial properties . The binding affinity of the compound to the dihydrofolate reductase enzyme was compared with known antimalarial drugs, revealing moderate binding affinity, albeit lower than established treatments. These findings indicate the need for further in vitro and in vivo studies to validate its potential as an antimalarial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Research indicates that it may exhibit selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

The proposed mechanisms through which (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one exerts its biological effects include:

- Inhibition of key enzymes involved in cancer cell survival and proliferation.

- Induction of oxidative stress , leading to apoptosis in cancer cells.

Study 1: Antimalarial Potential

A study conducted using molecular docking techniques highlighted the interaction of (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one with the dihydrofolate reductase enzyme, suggesting a potential pathway for antimalarial activity. While the binding affinity was promising, further empirical validation is necessary.

Study 2: Anticancer Efficacy

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against MCF-7 breast cancer cells. It was shown to induce apoptosis through both intrinsic and extrinsic pathways, confirming its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(1H-indol-3-yl)-1-phenylenone | Structure | Lacks the double bond conjugation seen in (2E)-3-(1-methylindol-3-y-l)-1-phenylenone. |

| 4-(1H-indol-3-yloxy)phenol | Structure | Contains an ether linkage; different biological activity profile. |

| 5-methoxyindole | Structure | Exhibits different pharmacological properties due to the methoxy group. |

The uniqueness of (2E)-3-(1-methylindol-3-y-l)-1-phenylenone lies in its specific combination of an indole and phenylpropene structure, which contributes to its distinct biological activities and potential applications in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one, and how do reaction conditions influence yield?

The compound is synthesized via Claisen-Schmidt condensation, a common method for α,β-unsaturated ketones. A typical procedure involves reacting 1-methylindole-3-carbaldehyde with acetophenone derivatives under acidic or basic catalysis. For example:

- Method A : Use ethanol as solvent with catalytic HCl, refluxing for 12–24 hours (yield: ~60–70%) .

- Method B : Microwave-assisted synthesis with KOH as base, reducing reaction time to 1–2 hours (yield: ~75–85%) .

Q. Key variables :

| Variable | Impact on Yield |

|---|---|

| Catalyst (HCl vs. KOH) | KOH improves enolate formation, enhancing yield |

| Solvent polarity | Ethanol favors condensation; DMF may accelerate but require purification |

| Temperature | Microwave irradiation reduces side reactions (e.g., polymerization) |

Characterization via NMR should confirm the (E)-configuration by coupling constants () between α,β-unsaturated protons .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state packing?

Single-crystal X-ray diffraction (SC-XRD) reveals planar geometry of the enone system and dihedral angles between the indole and phenyl rings (e.g., ~15–25°). Key interactions include:

- C–H···O hydrogen bonds between the ketone oxygen and indole C–H groups.

- π-π stacking between adjacent indole rings (distance: 3.5–3.8 Å) .

Q. Example data from SC-XRD :

| Parameter | Value |

|---|---|

| Space group | P2/c |

| R-factor | <0.05 |

| Bond length (C=O) | 1.21 Å |

These interactions influence solubility and melting point, critical for formulation in biological assays.

Q. What in vitro assays are used to evaluate the biological activity of this compound, and how are false positives mitigated?

Primary screens include:

- Anticancer : MTT assay against HeLa or MCF-7 cells (IC reported: 10–20 µM).

- Antimicrobial : Agar diffusion against S. aureus (zone of inhibition: 12–15 mm at 100 µg/mL).

Q. Mitigation strategies :

- Use counterscreens (e.g., redox-sensitive dyes) to rule out false positives from compound aggregation or ROS generation.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced Research Questions

Q. How do electronic effects of substituents on the indole ring modulate the compound’s reactivity and bioactivity?

Quantum mechanical calculations (DFT, B3LYP/6-31G*) show:

- Electron-donating groups (e.g., –OCH) on the indole increase electron density at the α-carbon, enhancing nucleophilic attack susceptibility.

- Electron-withdrawing groups (e.g., –NO) reduce conjugation, decreasing binding affinity to enzymes like cyclooxygenase-2 (COX-2) .

Q. SAR Table :

| Substituent | LogP | IC (COX-2, µM) |

|---|---|---|

| –H (parent) | 3.2 | 18.5 |

| –OCH | 2.8 | 9.3 |

| –NO | 3.6 | 32.1 |

Docking studies (AutoDock Vina) suggest the –OCH derivative fits better into COX-2’s hydrophobic pocket (binding energy: −9.2 kcal/mol vs. −7.8 kcal/mol for parent) .

Q. How can contradictory data in enzyme inhibition assays be resolved?

Discrepancies in IC values (e.g., COX-2 vs. in-cell assays) may arise from:

- Membrane permeability : LogP >3.5 improves cellular uptake but may reduce aqueous solubility.

- Metabolic stability : LC-MS/MS can detect metabolites (e.g., hydroxylation at the indole C-5 position) that alter activity .

Q. Resolution workflow :

Validate assay conditions (pH, DMSO concentration).

Perform kinetic solubility assays (e.g., nephelometry).

Use CRISPR-edited cell lines to confirm target specificity.

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Key modifications :

- Prodrug design : Esterification of the ketone group improves oral bioavailability (e.g., acetylated prodrug increases C by 3-fold in rats).

- Nanoparticle encapsulation : PLGA nanoparticles (150 nm) enhance plasma half-life from 2 to 8 hours .

Q. ADMET Predictions (SwissADME) :

| Parameter | Value |

|---|---|

| BBB permeability | Low |

| CYP3A4 inhibition | Moderate |

| Ames toxicity | Negative |

Q. How can computational methods guide the design of analogs with reduced off-target effects?

- Pharmacophore modeling : Identifies essential features (e.g., planar enone, indole NH) for COX-2 inhibition.

- Off-target prediction (SwissTargetPrediction) : Flags potential interactions with serotonin receptors (5-HT) due to indole similarity .

Mitigation : Introduce bulky substituents (e.g., –CF at indole C-4) to sterically hinder off-target binding while retaining COX-2 affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.